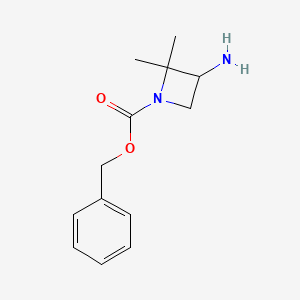
Benzyl3-amino-2,2-dimethylazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl3-amino-2,2-dimethylazetidine-1-carboxylate is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . This compound is known for its unique structure, which includes an azetidine ring, making it a valuable building block in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl3-amino-2,2-dimethylazetidine-1-carboxylate typically involves the reaction of azetidines with benzylamine under controlled conditions. One common method includes the use of dimethylsulfoxonium methylide as a reagent, which facilitates the formation of the azetidine ring . The reaction is often carried out under microwave irradiation using alumina as a solid support to enhance the efficiency and yield of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl3-amino-2,2-dimethylazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted azetidines.
Scientific Research Applications
Benzyl3-amino-2,2-dimethylazetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development and as a model compound for studying drug interactions.
Industry: The compound’s unique reactivity makes it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl3-amino-2,2-dimethylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can undergo ring-opening reactions, which are crucial for its biological activity . These reactions often involve nucleophilic attack on the ring, leading to the formation of reactive intermediates that can interact with various biomolecules.
Comparison with Similar Compounds
Benzamides: These compounds share the benzyl group and exhibit similar reactivity in substitution and reduction reactions.
Uniqueness: Benzyl3-amino-2,2-dimethylazetidine-1-carboxylate is unique due to its four-membered azetidine ring, which provides distinct reactivity and stability compared to three-membered aziridines. This makes it particularly valuable in applications requiring specific ring strain and reactivity profiles.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
benzyl 3-amino-2,2-dimethylazetidine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-13(2)11(14)8-15(13)12(16)17-9-10-6-4-3-5-7-10/h3-7,11H,8-9,14H2,1-2H3 |
InChI Key |
VMPUKEZAAKSLSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CN1C(=O)OCC2=CC=CC=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















